molecular formula C6H10IN3O2S B2726904 5-Iodo-1-propan-2-ylpyrazole-4-sulfonamide CAS No. 1946822-86-1

5-Iodo-1-propan-2-ylpyrazole-4-sulfonamide

Cat. No. B2726904
CAS RN: 1946822-86-1
M. Wt: 315.13
InChI Key: YHGOVKKJDYMSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-1-propan-2-ylpyrazole-4-sulfonamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-Iodo-1-propan-2-ylpyrazole-4-sulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and to modulate various signaling pathways in cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
5-Iodo-1-propan-2-ylpyrazole-4-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and metalloproteinases. This compound has also been shown to modulate various signaling pathways in cells, such as the NF-κB and MAPK pathways. In addition, 5-Iodo-1-propan-2-ylpyrazole-4-sulfonamide has been shown to induce apoptosis in cancer cells and to have anti-inflammatory and anti-microbial properties.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Iodo-1-propan-2-ylpyrazole-4-sulfonamide in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for drug development. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for research on 5-Iodo-1-propan-2-ylpyrazole-4-sulfonamide. One direction is to further investigate its potential therapeutic applications, particularly in neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, to better understand how it modulates various signaling pathways in cells. Additionally, future studies could focus on developing more potent and selective inhibitors of the enzymes targeted by this compound.

Synthesis Methods

The synthesis of 5-Iodo-1-propan-2-ylpyrazole-4-sulfonamide involves the reaction of 5-iodopyrazole with 2-methylpropan-2-amine and then treating the resulting product with sulfamic acid. The reaction conditions and purification methods have been optimized to obtain high yields and purity of the final product.

Scientific Research Applications

5-Iodo-1-propan-2-ylpyrazole-4-sulfonamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential use in treating neurodegenerative diseases and as an inhibitor of certain enzymes.

properties

IUPAC Name

5-iodo-1-propan-2-ylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10IN3O2S/c1-4(2)10-6(7)5(3-9-10)13(8,11)12/h3-4H,1-2H3,(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGOVKKJDYMSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)S(=O)(=O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-1-propan-2-ylpyrazole-4-sulfonamide

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